(4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole (4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16796906
InChI: InChI=1S/C29H32Cl2N2O/c1-7-34-25-18-21(27(2,3)4)12-17-24(25)26-32-28(5,19-8-13-22(30)14-9-19)29(6,33-26)20-10-15-23(31)16-11-20/h8-18H,7H2,1-6H3,(H,32,33)/t28-,29+
SMILES:
Molecular Formula: C29H32Cl2N2O
Molecular Weight: 495.5 g/mol

(4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole

CAS No.:

Cat. No.: VC16796906

Molecular Formula: C29H32Cl2N2O

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

(4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole -

Specification

Molecular Formula C29H32Cl2N2O
Molecular Weight 495.5 g/mol
IUPAC Name (4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-1H-imidazole
Standard InChI InChI=1S/C29H32Cl2N2O/c1-7-34-25-18-21(27(2,3)4)12-17-24(25)26-32-28(5,19-8-13-22(30)14-9-19)29(6,33-26)20-10-15-23(31)16-11-20/h8-18H,7H2,1-6H3,(H,32,33)/t28-,29+
Standard InChI Key OOVOROVEJRZNDO-ISILISOKSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2)(C)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)Cl
Canonical SMILES CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2)(C)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the imidazole class, featuring a dihydroimidazole core substituted with tert-butyl, ethoxy, chlorophenyl, and methyl groups. Its IUPAC name, (4s,5r)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1h-imidazole, reflects its stereochemistry at the C4 and C5 positions, which adopt S and R configurations, respectively . The molecular formula is C₂₉H₃₂Cl₂N₂O, with a molecular weight of 495.5 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₉H₃₂Cl₂N₂O
Molecular Weight495.5 g/mol
CAS Registry Number939981-35-8
SMILES NotationC[C@@]1(C2=CC=C(Cl)C=C2)N=C(C(C(OCC)=C3)=CC=C3C(C)(C)C)NC@@1C4=CC=C(Cl)C=C4

The presence of two para-chlorophenyl groups at C4 and C5 introduces steric bulk and lipophilicity, while the tert-butyl-ethoxy-phenyl moiety at C2 contributes to electronic modulation and solubility profiles .

Stereochemical Considerations

The (4s,5r) configuration is critical for its three-dimensional arrangement, influencing binding interactions in chiral environments. Computational descriptors, including InChI (InChI=1S/C29H32Cl2N2O/c1-7-34-25-18-21(27(2,3)4)12-17-24(25)26-32-28(5,19-8-13-22(30)14-9-19)29(6,33-26)20-10-15-23(31)16-11-20/h8-18H,7H2,1-6H3,(H,32,33)/t28-,29+) and InChIKey (OOVOROVEJRZNDO-ISILISOKSA-N), confirm its stereochemical uniqueness . Molecular docking studies of analogous imidazole derivatives highlight the importance of stereochemistry in protease inhibition, suggesting similar structure-activity relationships may apply to this compound .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting from benzimidazole or 2-methylbenzimidazole precursors . A generalized protocol includes:

  • Nucleophilic substitution to introduce the ethoxy group.

  • Friedel-Crafts alkylation for tert-butyl incorporation.

  • Buchwald-Hartwig amination to attach chlorophenyl groups.

  • Stereoselective cyclization to form the dihydroimidazole ring .

The final product is purified via column chromatography, with a reported purity of 95% (HPLC) . Yield optimization remains challenging due to steric hindrance during cyclization, necessitating precise temperature and catalyst control .

Analytical Characterization

Key characterization data include:

  • ¹H/¹³C NMR: Peaks corresponding to methyl (δ 1.2–1.4 ppm), ethoxy (δ 3.4–3.6 ppm), and aromatic protons (δ 6.8–7.4 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 495.5, aligning with theoretical values .

  • X-ray crystallography: Resolves the (4s,5r) configuration, though no public datasets are currently available .

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for rational drug design:

  • Chlorophenyl groups: May be replaced with fluorophenyl or trifluoromethyl groups to enhance metabolic stability.

  • Ethoxy substituent: Could be modified to a methoxy or hydroxy group to adjust solubility.

Target Prediction

In silico target profiling using SwissTargetPrediction indicates potential affinity for kinases (probability: 0.45) and G protein-coupled receptors (probability: 0.32) . Experimental validation is needed to confirm these hypotheses.

Future Directions

  • Pharmacological profiling: Prioritize in vitro assays against viral proteases and cancer-related kinases.

  • Stereochemical optimization: Explore (4r,5s) and other diastereomers to identify the most bioactive configuration.

  • Formulation studies: Investigate nanoencapsulation to improve bioavailability.

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